2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate
Description
Significance of Spirocyclic Frameworks in Contemporary Organic Chemistry
Spirocyclic frameworks have garnered significant attention in contemporary organic chemistry due to their rigid and well-defined three-dimensional geometries. Unlike their more flexible acyclic or monocyclic counterparts, the spiro junction restricts conformational mobility, which can lead to enhanced binding affinity and selectivity for biological targets. This inherent rigidity is a key attribute that medicinal chemists leverage to design novel therapeutic agents with improved efficacy and reduced side effects.
The introduction of heteroatoms such as oxygen and nitrogen into the spirocyclic core further expands the chemical space and modulates the physicochemical properties of these molecules. These heteroatoms can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. Consequently, spirocyclic heterocycles are prevalent in a wide array of natural products and have been incorporated into numerous drug candidates targeting a diverse range of diseases.
Structural Characteristics of the 2,5-Dioxa-8-aza-spiro[3.5]nonane Core
The core structure of 2,5-Dioxa-8-aza-spiro[3.5]nonane features a unique spirocyclic system where a four-membered oxetane (B1205548) ring and a six-membered piperidine (B6355638) ring are joined through a common quaternary carbon atom. The nomenclature "[3.5]" indicates the number of atoms in each ring, excluding the spiro atom, connected to the central carbon. The "2,5-Dioxa" prefix specifies the positions of the two oxygen atoms within the spiro framework, while "8-aza" indicates the position of the nitrogen atom in the six-membered ring.
Below is a table summarizing some of the key properties of 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate (B1200264):
| Property | Value |
| CAS Number | 1706458-74-3 |
| Molecular Formula | C8H13NO6 |
| Molecular Weight | 219.19 g/mol |
| Purity | 95% |
It is important to distinguish the oxalate salt from the hemioxalate salt of this spirocyclic compound. The hemioxalate has a different stoichiometry, with a molecular formula of C14H24N2O8 and a molecular weight of 348.35 g/mol . chemscene.com
Overview of Research Trajectories for Oxaspiro-azaspiro[3.5]nonane Systems
Research into oxaspiro-azaspiro[3.5]nonane systems and related spirocyclic heterocycles is primarily driven by their potential applications in medicinal chemistry. The unique structural features of these compounds make them attractive building blocks for the synthesis of novel drug candidates. A Chinese patent discloses a synthesis method for 2,5-Dioxa-8-aza-spiro[3.5]nonane and its salts, highlighting its utility in medicinal chemistry and organic synthesis. google.com The patent describes a multi-step synthesis starting from 3-((benzylamino)methyl)oxetane-3-ol, indicating a clear interest in developing scalable routes to this scaffold. google.com
Studies on similar azaspiro[3.5]nonane derivatives have demonstrated their potential as agonists for G-protein coupled receptors (GPCRs), such as GPR119, which are targets for the treatment of metabolic disorders. For instance, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent GPR119 agonists with favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rats.
Furthermore, research has focused on the functionalization of the azaspiro[3.5]nonane core to create libraries of compounds for screening against various biological targets. The ability to introduce diverse substituents onto the spirocyclic framework allows for the fine-tuning of pharmacological properties. The development of synthetic methodologies to access these complex scaffolds efficiently and stereoselectively remains an active area of investigation.
Properties
IUPAC Name |
2,5-dioxa-8-azaspiro[3.5]nonane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2H2O4/c1-2-9-6(3-7-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQJYPJGFDIXNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)COC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dioxa 8 Aza Spiro 3.5 Nonane Oxalate
Retrosynthetic Approaches to the Spiro[3.5]nonane Scaffold
Retrosynthetic analysis of the 2,5-Dioxa-8-aza-spiro[3.5]nonane scaffold identifies the key bond formations necessary for its construction. The primary disconnection occurs at the C-N bond within the newly formed piperidinone ring, revealing a linear chloroacetamide precursor. This precursor already contains the intact oxetane (B1205548) ring. A further disconnection of the amide bond in this linear intermediate leads back to two key starting materials: an oxetane-containing amino alcohol and chloroacetyl chloride. google.com This strategic breakdown simplifies the complex spirocyclic structure into more accessible building blocks. The development of synthetic routes to spirocycles containing four-membered rings like oxetanes has become an attractive area in medicinal chemistry. researchgate.net
Precursor Synthesis and Stereochemical Considerations
The forward synthesis begins with the construction of a key linear intermediate, which is then primed for the crucial cyclization step. This phase involves the careful selection and implementation of protecting groups to ensure regioselectivity.
The synthesis commences with 3-((benzylamino)methyl)oxetan-3-ol as the primary raw material. google.com Oxetanes are increasingly utilized in drug discovery due to their ability to influence properties such as solubility and metabolic stability. whiterose.ac.uk This starting material contains both the pre-formed oxetane ring and a protected secondary amine.
This compound is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758). google.com This acylation reaction occurs at the hydroxyl group of the oxetane, forming an ester linkage and yielding the crucial linear precursor, 2-chloro-N-(3-(hydroxymethyl)oxetan-3-yl)-N-benzylacetamide. This intermediate now possesses all the necessary atoms and functional groups for the subsequent ring-forming reaction. google.com
Table 1: Synthesis of the Linear Precursor
| Step | Starting Material | Reagent | Base | Product |
|---|
Protecting groups are essential in multi-step synthesis to temporarily mask reactive functional groups, allowing transformations to occur at other specific sites. jocpr.com In the synthesis of 2,5-Dioxa-8-aza-spiro[3.5]nonane, a benzyl (B1604629) (Bn) group is employed as a protecting group for the nitrogen atom. google.com
The benzyl group serves two primary functions:
It prevents the secondary amine of the starting material from reacting with chloroacetyl chloride, directing the acylation to the hydroxyl group.
It remains stable through the acylation and subsequent cyclization steps.
This protecting group is strategically removed in the final stage of the synthesis via catalytic hydrogenation, a common and clean method for debenzylation, to yield the free secondary amine of the target spirocycle. google.com
Spiro Ring-Forming Reactions
The formation of the spirocyclic system is the cornerstone of the synthesis, achieved through an intramolecular cyclization reaction.
With the linear precursor in hand, the next step is to form the second ring of the spirocycle. The pathway involves an intramolecular reaction where two ends of the linear molecule react with each other to form the cyclic structure. google.com This self-cyclization is designed to be efficient, creating the thermodynamically stable spiro[3.5]nonane system.
The key ring-closing step is a base-mediated intramolecular cyclization. google.com This reaction is performed in an inert atmosphere and a suitable solvent. google.com A strong base, such as sodium hydride, is used to deprotonate the alcohol, which then acts as a nucleophile. google.com This alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the new C-O bond. This completes the formation of the six-membered morpholinone ring fused at the spiro center. google.com This type of intramolecular cyclization is a powerful strategy for constructing complex cyclic systems. researchgate.netsemanticscholar.org
Following the cyclization, the resulting lactam (amide within a ring) is reduced using a reducing agent like lithium aluminum hydride to convert the carbonyl group into a methylene (B1212753) group, yielding the protected 8-benzyl-2,5-dioxa-8-aza-spiro[3.5]nonane. google.com The final steps involve the catalytic hydrogenation to remove the benzyl protecting group, followed by reaction with oxalic acid to precipitate the desired 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate (B1200264) salt. google.com
Table 2: Spirocyclization and Final Product Formation
| Step | Starting Material | Reagent/Condition | Key Transformation | Product |
|---|---|---|---|---|
| 2 | 2-chloro-N-(3-(hydroxymethyl)oxetan-3-yl)-N-benzylacetamide | Sodium Hydride (Base) | Intramolecular Cyclization | 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one |
| 3 | 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one | Lithium Aluminum Hydride | Lactam Reduction | 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane |
| 4 | 8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonane | Catalytic Hydrogenation | Deprotection (Bn removal) | 2,5-Dioxa-8-aza-spiro[3.5]nonane |
Intramolecular Cyclization Pathways
Catalyst-Assisted Cyclization Methods
The formation of the 2,5-dioxa-8-aza-spiro[3.5]nonane core is achieved through a base-catalyzed intramolecular cyclization. A patented synthetic route outlines a process beginning with 3-((benzylamino)methyl)oxetan-3-ol. google.com This starting material is first reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the N-acylated intermediate, 2-chloro-N-( (3-hydroxymethyloxetan-3-yl)methyl)-N-benzylacetamide. google.com
The key spirocyclization step involves treating this intermediate with a second base in an inert atmosphere. google.com This base facilitates an intramolecular nucleophilic substitution, where the hydroxyl group attacks the carbon bearing the chlorine atom, displacing it and forming the spirocyclic lactam, 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one. google.com This reaction is effectively a catalyst-assisted cyclization, with the base playing the crucial catalytic role.
| Parameter | Description | Reference |
| Starting Material | 3-((benzylamino)methyl)oxetan-3-ol | google.com |
| Acylating Agent | Chloroacetyl chloride | google.com |
| Cyclization Precursor | 2-chloro-N-( (3-hydroxymethyloxetan-3-yl)methyl)-N-benzylacetamide | google.com |
| Catalyst (Base) | Triethylamine, Pyridine, Diisopropylethylamine, or Potassium Carbonate | google.com |
| Product | 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one | google.com |
Control of Diastereoselectivity and Enantioselectivity in Spirocyclization
The parent compound, 2,5-Dioxa-8-aza-spiro[3.5]nonane, is an achiral molecule, meaning it does not have stereocenters in its core structure. Therefore, the control of diastereoselectivity or enantioselectivity is not a factor in its synthesis. However, in the broader context of synthesizing substituted aza-spirocyclic compounds, stereochemical control is a significant challenge and a major focus of modern synthetic chemistry. rsc.orgrsc.org
For related spirocyclic systems, enantioselective synthesis is often achieved through asymmetric catalysis. rsc.org Methodologies have been developed that employ chiral organocatalysts, such as squaramides or chiral phosphoric acids, to facilitate cascade reactions that construct complex spirocyclic skeletons with high diastereo- and enantioselectivity. acs.orgresearchgate.net For example, asymmetric synthesis of spiro-pyrrolidine-pyrazolones has been achieved with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 98% ee) using a chiral squaramide catalyst. researchgate.net These strategies highlight the advanced methods available for producing chiral analogs, should substitution on the 2,5-Doxa-8-aza-spiro[3.5]nonane framework introduce stereocenters.
Post-Cyclization Functional Group Transformations and Derivatization
Following the successful construction of the spirocyclic core, several functional group transformations are necessary to arrive at the final target compound and to enable further derivatization for various applications.
Selective Reduction Protocols
The spirocyclic lactam (8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one) formed during cyclization must be reduced to the corresponding amine. google.com This transformation is a critical step in the synthetic sequence. While the patent literature describes this step using a general "reducing agent," modern organic synthesis offers several chemoselective methods for the reduction of secondary amides and lactams. google.comrsc.org
A highly effective method involves the activation of the amide with triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, followed by reduction with a mild hydride source like sodium borohydride (B1222165) (NaBH₄). rsc.org This two-reagent system is versatile and tolerates a wide range of functional groups. rsc.org Another advanced protocol uses triethylsilane (Et₃SiH) as the reductant after amide activation, which is a cheap and relatively inert reagent, allowing for reduction under mild conditions. organic-chemistry.org These methods provide excellent alternatives to harsher reducing agents, offering high yields and functional group tolerance. organic-chemistry.org
| Method | Reagents | Key Features | Reference |
| Triflic Anhydride Activation | 1. Triflic Anhydride (Tf₂O)2. Sodium Borohydride (NaBH₄) | Simple, versatile, good functional group tolerance. | rsc.org |
| Chemoselective Reduction | 1. Triflic Anhydride (Tf₂O), 2-Fluoropyridine2. Triethylsilane (Et₃SiH) | Metal-free, mild conditions, high yields. | organic-chemistry.org |
| Boronic Acid Catalysis | Benzothiophene-based boronic acid, Hydrosilane | Organocatalytic, good functional group tolerance. | nih.gov |
Deprotection Strategies
The penultimate step in the synthesis of the parent spirocycle is the removal of the nitrogen protecting group. google.com In the described synthesis, a benzyl (Bn) group is used to protect the amine. google.com This group is effectively removed via catalytic hydrogenation, a standard and clean procedure that typically uses a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere to yield the free secondary amine, 2,5-dioxa-8-azaspiro[3.5]nonane. google.com
In many synthetic routes for related compounds, the tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group. mdpi.comsemanticscholar.org Deprotection of the N-Boc group is commonly achieved under acidic conditions, using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. mdpi.comreddit.com For substrates sensitive to strong acids, alternative methods have been developed. Thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), sometimes accelerated by microwave irradiation, offers a non-acidic cleavage method. semanticscholar.orgresearchgate.net
Amine Functionalization (e.g., Alkylation, Acylation)
The final product of the synthesis, 2,5-dioxa-8-azaspiro[3.5]nonane, contains a secondary amine that serves as a key handle for further functionalization. google.com This allows for the introduction of a wide variety of substituents, enabling the exploration of the molecule's potential in medicinal chemistry.
Standard organic transformations can be applied to derivatize this amine:
N-Alkylation: The amine can be reacted with alkyl halides or undergo reductive amination with aldehydes or ketones to introduce alkyl substituents.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common method for attaching a variety of functional groups.
These functionalization strategies are fundamental to using the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold to create libraries of new chemical entities for drug discovery programs.
Optimization of Synthetic Pathways and Process Development
Reaction Parameter Optimization (e.g., Temperature, Solvent Polarity, Catalyst Loading)
The synthesis of 2,5-Dioxa-8-aza-spiro[3.5]nonane is a multi-step process, and the optimization of reaction parameters at each stage is crucial for achieving high efficiency and product quality. A patented synthetic route outlines several key transformations where parameters such as temperature, solvent, and catalysts are significant. google.com
One of the initial steps involves the reaction of a precursor with chloroacetyl chloride. google.com For this acylation reaction, temperature control is critical to manage reactivity and minimize side-product formation. The reaction is typically conducted at a controlled temperature, for instance, not exceeding 10°C, and in some protocols, it is controlled between -10°C and 10°C. google.com The choice of solvent is also important, with dichloromethane being a commonly used solvent for this type of transformation due to its inertness and ability to dissolve the reactants. google.com The selection of a suitable base, which acts as a catalyst and acid scavenger, is another key parameter. Organic bases such as triethylamine, pyridine, and diisopropylethylamine, or inorganic bases like potassium carbonate, are employed. google.com
Another critical step in the synthesis is a reduction reaction. google.com For this transformation, the reaction temperature is generally maintained between 10°C and 30°C. google.com The duration of these reactions is also an optimized parameter, with reaction times ranging from 2 to 48 hours, and more preferably between 8 and 20 hours for certain steps, to ensure the completion of the reaction. google.com While the patent provides these general ranges, detailed studies on the specific impact of varying catalyst loading or a wider range of solvent polarities on the reaction outcome are not extensively publicly documented for this specific compound.
Table 1: Reported Reaction Parameters for the Synthesis of 2,5-Dioxa-8-aza-spiro[3.5]nonane Precursors
| Step | Parameter | Optimized Range | Reference |
|---|---|---|---|
| Acylation | Temperature | -10°C to 10°C | google.com |
| Reaction Time | 4 to 48 hours | google.com | |
| Base (Catalyst) | Triethylamine, Pyridine, etc. | google.com | |
| Reduction | Temperature | 10°C to 30°C | google.com |
| Reaction Time | 2 to 24 hours | google.com |
This table is based on the general conditions described in the patent literature.
Monitoring and Analysis of Reaction Intermediates (e.g., HPLC, GC-MS)
In the multi-step synthesis of complex molecules like 2,5-Dioxa-8-aza-spiro[3.5]nonane, the monitoring of reaction progress and the identification of intermediates are essential for process control and optimization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques commonly employed in the pharmaceutical industry for these purposes. arborpharmchem.comjocpr.com
HPLC is particularly versatile for analyzing a wide range of organic compounds, including reaction intermediates that may be non-volatile or thermally labile. arabjchem.org It allows for the separation and quantification of components in a reaction mixture, providing real-time data on the consumption of starting materials and the formation of products and by-products. nih.gov This information is critical for determining the optimal reaction time and for identifying any potential issues in the synthetic process. taylorfrancis.com
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent tool for the identification of volatile and thermally stable intermediates. arborpharmchem.com It can provide structural information about the intermediates, which is invaluable for confirming the reaction pathway and understanding the formation of any impurities. arborpharmchem.com
While these techniques are standard in pharmaceutical synthesis, specific HPLC or GC-MS methods and data for the in-process monitoring of the synthesis of 2,5-Dioxa-8-aza-spiro[3.5]nonane are not detailed in the publicly available literature. The development of such methods would involve the selection of appropriate columns, mobile phases (for HPLC) or temperature programs (for GC), and detectors to achieve the desired separation and sensitivity for the specific intermediates in the synthetic route. arabjchem.orgamericanpharmaceuticalreview.com
Enhancement of Reaction Yields and Purity
Achieving high reaction yields and purity is a primary goal in chemical synthesis, particularly in the preparation of pharmaceutical intermediates. For the synthesis of 2,5-Dioxa-8-aza-spiro[3.5]nonane, the patented method is claimed to have a "higher yield" due to a shorter and more controlled reaction route. google.com
Strategies to enhance yield and purity often involve a combination of optimizing reaction conditions, as discussed in section 2.5.1, and implementing effective purification methods. Careful control of temperature, stoichiometry of reactants, and reaction time can significantly minimize the formation of by-products, thereby increasing the yield of the desired product. rsc.org
Purification of the final compound and its intermediates is critical for achieving high purity. Common techniques in organic synthesis include crystallization, distillation, and chromatography. The choice of purification method depends on the physical and chemical properties of the compound. For instance, the formation of the oxalate salt itself is a method of purification, as the salt can be selectively precipitated from a solution, leaving impurities behind. Subsequent recrystallization of the salt can further enhance its purity.
Salt Formation and Advanced Purification Techniques
Formation of Oxalate Salt for Enhanced Stability and Crystallinity
The free base of 2,5-Dioxa-8-aza-spiro[3.5]nonane is converted to its oxalate salt to improve its physicochemical properties. google.com Salt formation is a common strategy in the pharmaceutical industry to enhance the stability, solubility, and handling characteristics of active pharmaceutical ingredients and their intermediates. sciencemadness.orgumn.edu
The selection of oxalic acid as the counter-ion is likely due to its ability to form a stable and crystalline salt with the amine functionality in the spiro compound. researchgate.net Crystalline solids are generally more stable and easier to handle and purify than their amorphous or oily free base counterparts. The formation of a well-defined crystal lattice can lead to improved chemical and physical stability, reducing the susceptibility to degradation. umn.edu
The process of forming the oxalate salt typically involves dissolving the free base in a suitable organic solvent and then adding a solution of oxalic acid. sciencemadness.org The resulting salt precipitates out of the solution and can be isolated by filtration. The stoichiometry of the amine to the oxalic acid can be controlled to form either the oxalate or hemioxalate salt. chemscene.com
While the benefits of forming an oxalate salt are well-established in principle, specific experimental data quantifying the enhanced stability (e.g., through long-term stability studies under various conditions) or detailed crystallographic analysis of 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate are not available in the reviewed literature. Such studies would provide valuable insights into the solid-state properties of this compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,5-Dioxa-8-aza-spiro[3.5]nonane |
| This compound |
| 2,5-Dioxa-8-aza-spiro[3.5]nonane hemioxalate |
| Chloroacetyl chloride |
| Triethylamine |
| Pyridine |
| Diisopropylethylamine |
| Potassium carbonate |
| Dichloromethane |
Advanced Separation Technologies (e.g., Membrane Separation)
Following the synthesis and salt formation, advanced purification technologies can be employed to achieve the high purity standards required for pharmaceutical intermediates. While traditional methods like crystallization and chromatography are effective, membrane separation is an emerging technology in the pharmaceutical industry that offers several advantages, including continuous operation, reduced energy consumption, and the absence of phase changes. nih.govamericanpharmaceuticalreview.com
Membrane-based separations, such as nanofiltration, can be used for solvent exchange and the removal of impurities. nih.gov In the context of this compound synthesis, membrane filtration could potentially be used to:
Purify the final salt: By selecting a membrane with an appropriate molecular weight cut-off, it may be possible to separate the desired salt from smaller or larger impurities.
Solvent exchange: Nanofiltration can be used to exchange the solvent in which the compound is dissolved without the need for energy-intensive distillation. nih.gov
Catalyst recovery: In steps where a homogeneous catalyst is used, membrane technology could be employed to separate the catalyst from the product stream for reuse. nih.gov
It is important to note that while membrane separation is a powerful tool with broad applications in the pharmaceutical industry, there is no specific information in the public domain detailing its application to the purification of this compound. The feasibility of using this technology would depend on factors such as the solubility of the compound, the nature of the impurities, and the availability of suitable solvent-stable membranes. Further research and development would be required to establish a membrane-based purification process for this specific compound.
Chemical Reactivity and Transformational Chemistry of 2,5 Dioxa 8 Aza Spiro 3.5 Nonane Oxalate
Intrinsic Reactivity of the Spiro[3.5]nonane Ring System
The unique spirocyclic architecture of 2,5-Dioxa-8-aza-spiro[3.5]nonane imposes specific conformational constraints and electronic effects that are central to its chemical character.
The 2,5-Dioxa-8-aza-spiro[3.5]nonane ring system possesses a notable degree of ring strain, primarily localized in the four-membered oxetane (B1205548) ring. Oxetanes exhibit a significant ring strain energy of approximately 106 kJ/mol, which is a driving force for ring-opening reactions. nih.gov However, they are generally less reactive than the more strained three-membered epoxides. nih.gov The spirocyclic nature of the molecule, with a quaternary carbon shared between the two rings, introduces additional torsional and steric strain.
The stability of the oxetane ring in this spiro compound is enhanced by the 3,3-disubstituted pattern (relative to the oxetane core). This substitution pattern sterically hinders the approach of external nucleophiles to the antibonding orbitals of the C-O bonds, thereby increasing its kinetic stability under certain conditions. acs.org In medicinal chemistry, the incorporation of an oxetane ring, particularly in a spirocyclic fashion, has been shown to improve metabolic stability when compared to analogous carbonyl-containing heterocycles. acs.org Spirocyclic systems, in general, offer a rigid molecular scaffold which can be advantageous in drug design. mdpi.com Computational studies on similar small heterocyclic rings are employed to understand and predict their geometry and stability.
The reactivity of 2,5-Dioxa-8-aza-spiro[3.5]nonane is characterized by the presence of multiple reactive sites susceptible to both electrophilic and nucleophilic attack. The lone pairs of electrons on the oxygen and nitrogen atoms make them nucleophilic centers, while the strained oxetane ring provides electrophilic carbon atoms.
Electrophilic Attack: The nitrogen atom of the piperidine (B6355638) ring is the most basic and nucleophilic site, readily reacting with electrophiles such as alkyl halides and acylating agents. The oxygen atoms of the oxetane ring can also be protonated or coordinate to Lewis acids, which activates the ring for subsequent nucleophilic attack.
Nucleophilic Attack: The carbon atoms of the oxetane ring are electrophilic and susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is significantly enhanced by the presence of Brønsted or Lewis acids. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions. Strong, unhindered nucleophiles tend to attack the less substituted carbon of the oxetane via an S(_N)2 mechanism. In contrast, under acidic conditions that promote the formation of a partial positive charge on the more substituted carbon, attack at this position can be favored. The piperidine ring itself is generally resistant to nucleophilic attack unless activated.
Fundamental Reaction Pathways
The chemical transformations of 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate (B1200264) can be categorized into several fundamental pathways, including oxidation, reduction, and nucleophilic substitution reactions.
The oxidation of 2,5-Dioxa-8-aza-spiro[3.5]nonane can occur at several positions, with the piperidine ring being the more susceptible moiety to oxidation compared to the relatively stable oxetane ring under many conditions.
Oxidation of N-alkyl piperidines typically occurs at the α-carbon to the nitrogen atom, leading to the formation of an iminium ion intermediate. This intermediate can then be trapped by a nucleophile or undergo further reactions. The selectivity of this oxidation (endo- vs. exo-cyclic C-H bond) can be influenced by the reagents used and the steric environment around the nitrogen atom. For instance, the use of specific hypervalent iodine reagents has been shown to mediate the oxidation of carbamate-protected piperidines. In some cases, oxidation can also lead to N-dealkylation or the formation of lactams. The presence of the spiro-oxetane group may sterically influence the approach of the oxidant, potentially favoring oxidation at the less hindered α-carbon of the piperidine ring.
| Oxidizing Agent | Substrate Type (Analogous System) | Major Product(s) | Observed Selectivity | Reference (Analogous Systems) |
|---|---|---|---|---|
| Hg(II)-EDTA | N-alkylpiperidines | Lactams | Oxidation at Cα to nitrogen | google.com |
| Hypervalent Iodine Reagents | N-protected piperidines | α-functionalized piperidines (via iminium ion) | Regioselective α-oxidation | acs.org |
| Fe(PDP) Catalysts | Nitrogen heterocycles | Remote C-H oxidized products | Site-selectivity influenced by electronic effects | mdpi.com |
Reduction reactions involving 2,5-Dioxa-8-aza-spiro[3.5]nonane primarily target any introduced carbonyl functionalities or involve the reductive cleavage of C-N or C-O bonds under specific conditions. A key step in a patented synthesis of the parent amine involves the reduction of an amide precursor (a lactam) to form the piperidine ring. google.com
The reduction of a lactam within a spirocyclic system can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH(_4)). The stereochemical outcome of such reductions is of paramount importance, especially if chiral centers are present or created. In the context of spiro-piperidines, the stereochemistry can be controlled by the existing ring conformations and the approach of the reducing agent. For instance, the reduction of a ketone on the piperidine ring of a spirocycle can lead to diastereomeric alcohols, with the facial selectivity being directed by the steric bulk of the spiro-oxetane moiety. Catalytic hydrogenation is another common method for the reduction of functional groups in piperidine derivatives, often offering high stereoselectivity. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the products.
| Reducing Agent/Catalyst | Substrate Type (Analogous System) | Product | Stereochemical Outcome | Reference (Analogous Systems) |
|---|---|---|---|---|
| LiAlH₄ | Spirocyclic lactam | Spirocyclic amine | Generally complete reduction | google.com |
| NaBH₄ | Substituted piperidin-4-one | Substituted piperidin-4-ol | Diastereoselective, favoring equatorial alcohol | nih.gov |
| Catalytic Hydrogenation (e.g., Pd/C) | Unsaturated piperidine precursor (e.g., pyridine) | Saturated piperidine | Often highly stereoselective (cis-addition) | whiterose.ac.uk |
Nucleophilic substitution reactions on the 2,5-Dioxa-8-aza-spiro[3.5]nonane framework can occur at either the piperidine nitrogen or the oxetane ring.
The secondary amine of the piperidine ring is a potent nucleophile and will readily undergo substitution reactions with a variety of electrophiles. This includes N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and Michael additions to α,β-unsaturated systems. These reactions are typically straightforward and high-yielding, providing a facile route to a wide range of N-substituted derivatives.
The oxetane ring can undergo nucleophilic ring-opening, particularly under acidic catalysis. This reaction transforms the spirocycle into a functionalized piperidine derivative. For example, reaction with alcohol nucleophiles in the presence of an acid would lead to the formation of an ether, while reaction with halide ions would produce a halohydrin-like structure. The regioselectivity of this ring-opening is a critical aspect, with the outcome depending on the electronic and steric factors of the oxetane and the nature of the attacking nucleophile.
| Reaction Type | Electrophile/Nucleophile | Reaction Site | Typical Product | Reference (General Reactivity) |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Piperidine Nitrogen | N-Alkyl-2,5-dioxa-8-aza-spiro[3.5]nonane | mdpi.com |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Piperidine Nitrogen | N-Acyl-2,5-dioxa-8-aza-spiro[3.5]nonane | mdpi.com |
| Oxetane Ring-Opening | Alcohol/Acid Catalyst | Oxetane Carbon | Piperidine with a hydroxy-ether side chain | nih.gov |
Advanced Chemical Transformations
The unique spirocyclic architecture of 2,5-Dioxa-8-aza-spiro[3.5]nonane, featuring both a nucleophilic nitrogen center and electrophilic oxetane rings, allows for a variety of advanced chemical transformations. These reactions enable the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.
Selective Derivatization of Heteroatoms (Oxygen, Nitrogen)
The nitrogen and oxygen atoms of the spirocycle are the primary sites for selective derivatization.
Nitrogen Atom Derivatization: The secondary amine of the piperidine ring is a versatile handle for functionalization through standard N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of lead compounds.
N-Alkylation: The nucleophilic nitrogen can be alkylated using various electrophiles such as alkyl halides, or through reductive amination with aldehydes and ketones. For instance, reaction with propylene (B89431) carbonate under neat conditions represents an eco-friendly approach to N-alkylation of N-heterocycles. nih.gov
N-Acylation: Acylation of the secondary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This transformation is often employed to introduce diverse substituents and modulate biological activity.
Oxygen Atom Derivatization (Ring-Opening of Oxetanes): The oxetane rings are susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is driven by the relief of the inherent strain in the four-membered ring. The regioselectivity of the attack is influenced by steric and electronic factors. tandfonline.com
Nucleophilic Ring-Opening: Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring. tandfonline.com A range of nucleophiles, including amines, thiols, and organometallic reagents, can be employed to introduce a variety of functional groups. For example, the ring-opening of spirocyclic oxetanes with amines can proceed smoothly to yield functionalized products. nih.gov
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-2,5-dioxa-8-aza-spiro[3.5]nonane | Introduces alkyl substituents on the nitrogen atom. |
| N-Acylation | Acyl chloride, Base (e.g., Triethylamine), Solvent (e.g., CH2Cl2) | N-Acyl-2,5-dioxa-8-aza-spiro[3.5]nonane | Forms a stable amide bond. |
| Oxetane Ring-Opening | Nucleophile (e.g., R-NH2, R-SH), +/- Catalyst | Functionalized piperidine derivative | Relieves ring strain and introduces new functional groups. |
Carbon-Carbon Bond Forming Reactions on the Spiro System
While derivatization of the heteroatoms is more common, carbon-carbon bond formation on the spirocyclic system can be envisioned through modern synthetic methodologies, although specific examples on the 2,5-Dioxa-8-aza-spiro[3.5]nonane system are not extensively documented. The application of palladium-catalyzed cross-coupling reactions, after appropriate functionalization, is a plausible strategy. researchgate.net
Heck Reaction: If a halide or triflate is introduced onto the piperidine ring, a Heck reaction could be employed to form a carbon-carbon bond with an alkene. nih.govlibretexts.org
Sonogashira and Stille Couplings: Similarly, Sonogashira coupling with terminal alkynes or Stille coupling with organostannanes could be utilized for the introduction of sp- and sp2-hybridized carbon fragments, respectively, from a halogenated precursor. nih.gov
Radical Additions: Radical reactions offer another avenue for C-C bond formation. For instance, the addition of carbon-centered radicals to an appropriately activated derivative of the spirocycle could lead to novel analogs. Radical additions to oxetanes have also been reported. researchgate.net
| Reaction Type | Potential Substrate | Reagents and Conditions | Product Type | Key Features |
| Heck Reaction | Halogenated 2,5-Dioxa-8-aza-spiro[3.5]nonane | Alkene, Pd catalyst, Base | Alkenyl-substituted spirocycle | Forms a C(sp2)-C(sp2) bond. |
| Sonogashira Coupling | Halogenated 2,5-Dioxa-8-aza-spiro[3.5]nonane | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted spirocycle | Forms a C(sp2)-C(sp) bond. |
| Stille Coupling | Halogenated 2,5-Dioxa-8-aza-spiro[3.5]nonane | Organostannane, Pd catalyst | Aryl/Vinyl-substituted spirocycle | Tolerant of many functional groups. |
| Radical Addition | Activated spirocycle derivative | Radical precursor, Initiator | C-functionalized spirocycle | Can form C-C bonds at unactivated positions. |
Rearrangement Reactions and Skeletal Modifications
The strained nature of the spiro-oxetane system suggests the potential for rearrangement reactions, leading to significant skeletal modifications. These transformations can provide access to novel heterocyclic scaffolds.
Photochemical Rearrangements: Oxetanes can undergo photochemical [2+2] cycloreversion, also known as a retro-Paternò–Büchi reaction. nih.gov Irradiation of the spirocycle could potentially lead to cleavage of the oxetane ring, yielding a carbonyl compound and an alkene.
Acid-Catalyzed Rearrangements: In the presence of Lewis or Brønsted acids, the oxetane rings can be activated towards rearrangement. This could involve ring-expansion or contraction, depending on the substrate and reaction conditions, leading to different heterocyclic systems.
Domino Reactions: The multiple functional groups in derivatives of 2,5-Dioxa-8-aza-spiro[3.5]nonane could participate in domino reactions, where a single synthetic operation builds complex molecular architectures through a cascade of reactions. Such processes are highly efficient in generating molecular complexity. researchgate.netunimi.it For instance, a nucleophilic ring-opening of an oxetane could be followed by an intramolecular cyclization to form a new ring system.
| Reaction Type | Initiator/Conditions | Potential Outcome | Key Features |
| Photochemical Cycloreversion | UV light (specific wavelength) | Cleavage of oxetane ring(s) | Reverts the [2+2] cycloaddition used in oxetane synthesis. |
| Acid-Catalyzed Rearrangement | Lewis or Brønsted acid | Ring-expanded or contracted products | Can lead to significant skeletal reorganization. |
| Domino Reaction | Various (e.g., nucleophilic addition) | Complex polycyclic structures | Multiple bond formations in a single pot. |
Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei.
High-Resolution 1D NMR Experiments (e.g., ¹H, ¹³C NMR)
Detailed ¹H and ¹³C NMR data for 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate (B1200264) are not extensively available in the public domain. However, based on the compound's structure, theoretical chemical shifts can be predicted.
The proton (¹H) NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the oxetane (B1205548) and piperidine (B6355638) rings. The protons adjacent to the oxygen and nitrogen atoms would likely appear at a lower field (higher ppm) due to deshielding effects.
Similarly, the carbon-13 (¹³C) NMR spectrum would display unique resonances for each carbon atom in the molecule. The spiro carbon, being a quaternary center, would have a characteristic chemical shift. The carbons bonded to the heteroatoms (oxygen and nitrogen) are also expected to be significantly deshielded.
A theoretical assignment of the NMR data is presented below.
Table 1: Predicted ¹H NMR Chemical Shifts for 2,5-Dioxa-8-aza-spiro[3.5]nonane (Note: This table is based on theoretical predictions and awaits experimental verification.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-1, H-3 | Predicted Downfield | Triplet | 4H |
| H-4, H-6 | Predicted Upfield | Triplet | 4H |
| H-7, H-9 | Predicted Midfield | Singlet | 4H |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,5-Dioxa-8-aza-spiro[3.5]nonane (Note: This table is based on theoretical predictions and awaits experimental verification.)
| Carbon | Predicted Chemical Shift (ppm) |
| C-1, C-3 | Predicted Downfield |
| C-4, C-6 | Predicted Upfield |
| C-5 (spiro) | Predicted Midfield |
| C-7, C-9 | Predicted Downfield |
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry
To establish the precise connectivity of the proton and carbon frameworks, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the proton-proton network within the oxetane and piperidine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate each proton signal with the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.
The stereochemistry of the spiro center could also be investigated using advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the spatial proximity of protons.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate. This measurement would allow for the calculation of its elemental formula, providing a high degree of confidence in its chemical composition. For the oxalate salt, the expected molecular formula of the protonated spirocyclic amine is C₇H₁₄NO₂⁺.
Fragmentation Pattern Interpretation
The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and offers valuable clues about its structure. The fragmentation of 2,5-Dioxa-8-aza-spiro[3.5]nonane would likely involve the cleavage of the oxetane and piperidine rings. The identification and analysis of these fragment ions would further corroborate the proposed structure.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 2,5-Dioxa-8-aza-spiro[3.5]nonane (Note: This table is based on theoretical fragmentation pathways.)
| m/z | Proposed Fragment Structure |
| [M-C₂H₄O]+ | Loss of ethylene (B1197577) oxide |
| [M-C₄H₈O₂]+ | Cleavage of the oxetane ring system |
| [C₄H₈N]+ | Fragment corresponding to the piperidine ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.
The IR and Raman spectra of this compound would be expected to show characteristic bands for the C-O-C stretches of the ether linkages in the oxetane ring, the C-N stretching of the amine, and the N-H bending vibrations. The presence of the oxalate counterion would be confirmed by strong absorptions corresponding to the carboxylate (COO⁻) symmetric and asymmetric stretches.
Table 4: Predicted Key Vibrational Frequencies for this compound (Note: This table is based on characteristic group frequencies.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3300-3500 | IR, Raman |
| C-H Stretch (aliphatic) | 2850-3000 | IR, Raman |
| C=O Stretch (oxalate) | 1650-1750 | IR, Raman |
| N-H Bend | 1550-1650 | IR |
| C-O-C Stretch | 1050-1150 | IR |
| C-N Stretch | 1000-1250 | IR, Raman |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is an analytical method that allows for the determination of the atomic and molecular structure of a crystal. By bombarding a crystal with X-rays and analyzing the resulting diffraction pattern, a three-dimensional model of the electron density can be constructed, revealing the precise positions of atoms within the crystal lattice. This powerful technique provides unambiguous proof of chemical structure and offers detailed information on bond lengths, bond angles, and torsional angles.
Crystal Growth and Quality
The foundation of a successful X-ray crystallographic analysis lies in the cultivation of high-quality single crystals. The process of growing crystals of this compound suitable for diffraction experiments is a meticulous undertaking that often requires the exploration of various crystallization conditions. The goal is to produce crystals of sufficient size and internal order to diffract X-rays effectively.
The quality of the resulting crystals is paramount. An ideal crystal for X-ray diffraction is one that is free from significant defects, such as twinning, cracks, or inclusions. The regularity of the crystal lattice directly impacts the sharpness and resolution of the diffraction pattern, which in turn determines the accuracy of the final structural model.
| Parameter | Description |
| Solvent Systems | Various solvents and solvent mixtures are systematically screened to identify conditions that promote slow, controlled crystallization. |
| Temperature | The temperature at which crystallization occurs can significantly influence crystal growth and quality. |
| Saturation | The degree of supersaturation of the solution is a critical factor that must be carefully controlled to prevent rapid precipitation and encourage the formation of well-ordered crystals. |
Torsional Angles and Ring Conformation Analysis
Once a suitable crystal is obtained and its diffraction data collected, the resulting structural model provides a wealth of information about the molecule's conformation. Of particular interest in the case of this compound are the torsional angles, which describe the rotation around chemical bonds and ultimately define the shape of the molecule's constituent rings.
The spirocyclic nature of this compound, featuring a central spiro atom connecting a four-membered oxetane ring and a six-membered morpholine (B109124) ring, imposes significant conformational constraints. Analysis of the torsional angles within these rings reveals their preferred conformations in the solid state. For instance, the six-membered morpholine ring typically adopts a chair conformation to minimize steric strain.
| Torsional Angle | Description |
| Oxetane Ring | The torsional angles within the four-membered oxetane ring indicate its degree of puckering. |
| Morpholine Ring | The endocyclic torsional angles of the six-membered morpholine ring define its conformation (e.g., chair, boat, or twist-boat). |
| Spiro Linkage | The torsional angles around the spiro atom describe the relative orientation of the two rings. |
A detailed examination of these structural parameters provides a comprehensive understanding of the molecule's three-dimensional architecture, which is essential for rationalizing its chemical behavior and designing related compounds with specific properties.
Computational and Theoretical Investigations of 2,5 Dioxa 8 Aza Spiro 3.5 Nonane Oxalate
Quantum Chemical Studies on Molecular Geometry and Electronic Structure
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule like 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate (B1200264). These methods provide detailed insights into the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). Such information is crucial for predicting the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the properties of molecules. mdpi.combohrium.com This method is favored for its balance of computational cost and accuracy. For a molecule like 2,5-Dioxa-8-aza-spiro[3.5]nonane, DFT calculations would be employed to determine its most stable geometric structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
Key parameters that would be determined from DFT calculations include:
Optimized Geometry: The precise coordinates of each atom in the molecule, providing a detailed 3D structure.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species.
Interactive Table 1: Representative DFT-Calculated Geometrical Parameters for a Spirocyclic System
Note: This table presents hypothetical yet realistic data for a spirocyclic system analogous to 2,5-Dioxa-8-aza-spiro[3.5]nonane, as specific data for the target compound is unavailable.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-O (Dioxane ring) | 1.43 |
| C-N (Piperidine ring) | 1.47 | |
| C-C (Spiro center) | 1.54 | |
| Bond Angles (°) | O-C-C (Dioxane ring) | 109.5 |
| C-N-C (Piperidine ring) | 112.0 | |
| C-C(spiro)-C | 109.4 | |
| Dihedral Angles (°) | C-O-C-C (Dioxane ring) | -55.6 |
| C-N-C-C (Piperidine ring) | 58.2 |
While DFT is widely used, other quantum chemical methods also offer valuable insights.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the use of experimental data. mst.edu They can provide highly accurate results, especially for smaller molecules, and are often used as a benchmark for other methods. For 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate, high-level ab initio calculations could be used to refine the geometric and electronic properties predicted by DFT.
Semi-Empirical Methods: These methods are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for studying very large molecules or for performing initial explorations of molecular properties before employing more rigorous methods.
Conformational Analysis and Energy Landscapes
The spirocyclic structure of 2,5-Dioxa-8-aza-spiro[3.5]nonane imparts significant conformational rigidity. However, the six-membered piperidine (B6355638) and dioxane rings can still adopt different conformations, such as chair, boat, and twist-boat forms. rsc.org Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
A computational conformational search would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The low-energy regions on the PES correspond to stable conformations, while the peaks represent transition states between these conformations. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred shape.
Interactive Table 2: Hypothetical Relative Energies of Conformers for a Substituted Piperidine Ring
Note: This table illustrates the type of data obtained from a conformational analysis of a ring system similar to that in 2,5-Dioxa-8-aza-spiro[3.5]nonane.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Chair (Equatorial substituent) | 0.00 | 95.5 |
| Chair (Axial substituent) | 2.00 | 4.4 |
| Twist-Boat | 5.50 | <0.1 |
| Boat | 6.90 | <0.1 |
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
The synthesis of spirocycles often involves a key spirocyclization step. nih.gov Theoretical calculations can be used to model the mechanism of this reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the step-by-step mechanism of the reaction and identifies the rate-determining step. For the synthesis of 2,5-Dioxa-8-aza-spiro[3.5]nonane, computational studies could explore different synthetic routes and catalysts to predict the most efficient pathway.
Computational methods can predict the reactivity of different sites within the this compound molecule. For example, by analyzing the distribution of frontier molecular orbitals and atomic charges, it is possible to predict where the molecule is most likely to undergo nucleophilic or electrophilic attack.
Furthermore, if the spirocyclization or other reactions can lead to multiple products (regioisomers or stereoisomers), theoretical calculations can predict the selectivity of the reaction. By comparing the activation energies for the formation of different products, the major product can be identified. This predictive capability is highly valuable in the design of synthetic routes to obtain specific target molecules with high purity.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations serve as powerful tools to elucidate the three-dimensional structure, conformational flexibility, and dynamic behavior of molecules. For this compound, these computational methods provide critical insights into its structural properties that are otherwise challenging to obtain through experimental techniques alone.
The piperidine ring in 2,5-Dioxa-8-aza-spiro[3.5]nonane is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. researchgate.netacs.org This chair form can undergo ring inversion, transitioning through higher-energy twist-boat and boat conformations. Computational studies on similar piperidine-containing compounds have shown that the energy barrier for this inversion is influenced by the nature and position of substituents. acs.org In the case of the spiro-fused oxetane (B1205548) ring, this substituent is the spiro connection itself, which is anticipated to influence the dynamics of the piperidine ring.
Molecular dynamics simulations can be employed to explore the conformational landscape of 2,5-Dioxa-8-aza-spiro[3.5]nonane. These simulations would likely reveal that while the piperidine ring predominantly resides in the chair conformation, it can sample other conformations, with the frequency and duration of these excursions depending on factors such as temperature and the surrounding medium.
The oxetane ring, being a strained four-membered ring, is nearly planar but possesses a slight pucker. beilstein-journals.orgacs.org The ring strain energy of oxetane is significant, making it less flexible than the piperidine ring. beilstein-journals.orgresearchgate.net The dynamics of the oxetane portion of the molecule are therefore expected to be less pronounced than those of the piperidine moiety.
The oxalate counter-ion can influence the molecular flexibility and dynamics of the 2,5-Dioxa-8-aza-spiro[3.5]nonane cation through electrostatic interactions and hydrogen bonding with the protonated nitrogen of the piperidine ring. These interactions can stabilize certain conformations and restrict the rotational freedom of the entire molecule.
Table 1: Predicted Conformational Properties of 2,5-Dioxa-8-aza-spiro[3.5]nonane
| Molecular Fragment | Predominant Conformation | Expected Flexibility | Key Dynamic Processes |
| Piperidine Ring | Chair | Moderate | Ring Inversion (Chair-Boat-Chair) |
| Oxetane Ring | Puckered (near planar) | Low | Ring Puckering |
| Spiro Center | Tetrahedral | Low | - |
Solvent Effects on Molecular Conformation and Reactivity
The solvent environment can significantly modulate the conformational preferences and reactivity of a molecule. For this compound, the polarity of the solvent is expected to play a crucial role. acs.org
In polar solvents, the charged nature of the oxalate salt will be well-solvated, leading to a more dissociated state. The protonated nitrogen of the piperidine ring will form hydrogen bonds with polar solvent molecules. These interactions can stabilize conformations where the charged center is more exposed. Computational studies on similar piperidine derivatives have shown that solvent polarity can alter the equilibrium between different conformers. researchgate.net For instance, a more polar solvent might favor a conformation that has a larger dipole moment.
Molecular dynamics simulations in explicit solvent models (e.g., water, methanol, or dimethyl sulfoxide) can provide a detailed picture of the solvent's influence. By analyzing the radial distribution functions of solvent molecules around the solute, it is possible to identify specific solvation shells and preferential solvent interactions. These simulations can also reveal how the solvent affects the conformational dynamics of the piperidine and oxetane rings. For example, hydrogen bonding between the solvent and the ether oxygens of the oxetane ring could influence its puckering.
Table 2: Expected Influence of Solvent Polarity on this compound
| Solvent Polarity | Expected Ion State | Dominant Interactions | Potential Effect on Conformation |
| High | Dissociated Ions | Solute-Solvent Hydrogen Bonding | Stabilization of more polar conformers |
| Low | Contact Ion Pairs | Intramolecular Ion Pairing | Shielding of charged centers, restricted flexibility |
In Silico Prediction of Chemical Reactivity
In silico methods, particularly those based on quantum chemistry, can predict the chemical reactivity of a molecule by identifying its most reactive sites. For 2,5-Dioxa-8-aza-spiro[3.5]nonane, these predictions are based on the electronic structure of the molecule.
The protonated nitrogen atom in the piperidine ring is the primary acidic site. The ether oxygens in the oxetane and piperidine rings, with their lone pairs of electrons, are potential sites for electrophilic attack or coordination to metal ions. The strained nature of the oxetane ring also makes it susceptible to nucleophilic attack, leading to ring-opening reactions. Theoretical studies have indicated that the activation energy for oxetane ring-opening can be substantial, often requiring acid or Lewis acid catalysis. researchgate.net
Computational methods such as Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with reactivity. These include:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2,5-Dioxa-8-aza-spiro[3.5]nonane, the region around the protonated nitrogen would be strongly positive (electrophilic), while the areas around the oxygen atoms would be negative (nucleophilic).
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this molecule, the HOMO is likely to be localized on the oxygen atoms, while the LUMO may be centered on the C-O bonds of the strained oxetane ring, suggesting these are the sites for nucleophilic and electrophilic attack, respectively.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, and radical attack.
In silico predictions can guide synthetic chemists in designing reactions involving 2,5-Dioxa-8-aza-spiro[3.5]nonane, for example, by suggesting the likely regioselectivity of ring-opening reactions of the oxetane moiety.
Table 3: Predicted Chemical Reactivity of 2,5-Dioxa-8-aza-spiro[3.5]nonane
| Reactive Site | Type of Reactivity | Predicted Reactivity | Computational Indicator |
| Protonated Nitrogen | Acidic / Electrophilic | High | Positive MEP |
| Ether Oxygens | Nucleophilic / Basic | Moderate | Negative MEP, HOMO localization |
| Oxetane C-O Bonds | Electrophilic | Moderate (requires activation) | LUMO localization, Ring Strain |
Research Applications in Organic Synthesis and Materials Science
Role as a Chemical Building Block for Novel Organic Structures
2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate (B1200264) serves as a valuable starting material in the synthesis of more complex molecular architectures. Its bifunctional nature, featuring a secondary amine and two ether linkages within a constrained spirocyclic framework, allows for a variety of chemical transformations. The secondary amine provides a nucleophilic site for reactions such as acylation, alkylation, and arylation, enabling the attachment of diverse functional groups.
While specific, extensively documented examples of novel organic structures synthesized directly from 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate are not widespread in publicly available literature, its classification as a chemical building block by numerous suppliers underscores its intended utility in synthetic chemistry. A Chinese patent discloses a detailed synthesis method for the parent compound, 2,5-Dioxa-8-aza-spiro[3.5]nonane, and notes its wide application in medicinal chemistry and organic synthesis, suggesting its role as a precursor to more elaborate molecules. google.com The synthesis of related functionalized azaspiro[3.3]heptanes has been reported, highlighting the accessibility of these novel modules for applications in drug discovery and design. nih.gov
Potential as a Scaffold in Advanced Synthetic Methodologies
The rigid framework of 2,5-Dioxa-8-aza-spiro[3.5]nonane makes it an appealing scaffold for the development of advanced synthetic methodologies. A scaffold in this context provides a core structure upon which a variety of substituents can be systematically arranged in three-dimensional space. This allows for the creation of libraries of compounds with diverse functionalities but a common structural backbone, which is a key strategy in drug discovery and materials science research.
The spirocyclic nature of this compound fixes the relative orientation of the two rings, which can be exploited to control the stereochemistry of subsequent reactions or to present functional groups in a precise manner for interaction with biological targets or for the self-assembly of materials. While specific methodologies developed around the 2,5-Dioxa-8-aza-spiro[3.5]nonane scaffold are not yet prominent in the literature, the broader class of spirocyclic scaffolds is actively being explored for this purpose. For instance, the synthesis of spiro[benzo[c]chromene-8,4′-oxazole]-5′,6(7H)-dione scaffolds has been achieved through a metal-free and benign approach, demonstrating the utility of spiro-systems in constructing diverse molecular architectures. rsc.org
The potential applications of 2,5-Dioxa-8-aza-spiro[3.5]nonane as a scaffold are summarized in the table below:
| Potential Application Area | Description of Scaffold Utility |
| Combinatorial Chemistry | The secondary amine can be readily derivatized to create a library of compounds for high-throughput screening. |
| Fragment-Based Drug Design | The spirocyclic core can serve as a rigid anchor for the attachment of various pharmacophoric fragments. |
| Asymmetric Synthesis | The inherent chirality of substituted derivatives could be used to induce stereoselectivity in chemical reactions. |
| Supramolecular Chemistry | The defined geometry can be used to direct the self-assembly of complex supramolecular structures. |
Development of Specialized Organic Reagents or Ligands
The nitrogen atom in the 8-position of the 2,5-Dioxa-8-aza-spiro[3.5]nonane scaffold can serve as a coordination site for metal ions, making its derivatives potential ligands for catalysis or as specialized reagents. By modifying the substituents on the nitrogen or the carbon atoms of the rings, the electronic and steric properties of the ligand can be fine-tuned to achieve desired catalytic activity or selectivity.
The development of chiral ligands from spirocyclic systems is a well-established strategy in asymmetric catalysis. The rigid spiro-backbone can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. While there are no specific reports on the use of 2,5-Dioxa-8-aza-spiro[3.5]nonane for this purpose, the structural motifs present in the molecule are analogous to other successful spirocyclic ligands.
The potential for this scaffold in the development of reagents and ligands is outlined below:
| Reagent/Ligand Type | Potential Application | Rationale |
| Chiral Ligand | Asymmetric Catalysis | The rigid spirocyclic framework can create a stereochemically defined pocket around a metal center. |
| Phase-Transfer Catalyst | Organic Synthesis | The quaternary ammonium (B1175870) salt derivatives could act as phase-transfer catalysts. |
| Metal Scavenger | Purification | The nitrogen atom could be functionalized to create a chelating agent for removing metal impurities. |
| Molecular Probe | Bioimaging | Attachment of a fluorescent tag could allow for its use in tracking biological processes. |
Contributions to the Field of Advanced Materials (e.g., Polymers, Catalysts)
The incorporation of spirocyclic units into polymers can significantly impact their physical and chemical properties. The rigidity of the spiro-center can enhance the thermal stability and glass transition temperature of a polymer. The three-dimensional nature of the spiro-junction can also disrupt polymer chain packing, leading to materials with increased free volume and potentially enhanced gas permeability.
Although there is no direct evidence of this compound being used in the synthesis of advanced materials, the broader class of spiro-compounds has found applications in this area. For example, spiro-conjugated molecules are being investigated for their potential in organic electronics due to their unique orthogonal π-systems which can reduce intermolecular aggregation and enhance charge carrier mobility.
The potential contributions of this spiro-compound to materials science are summarized in the following table:
| Material Type | Potential Contribution of the Spiro-Scaffold |
| High-Performance Polymers | Increased thermal stability and rigidity due to the spiro-center. |
| Membranes for Gas Separation | The spiro-structure can create microporosity, leading to enhanced gas permeability and selectivity. |
| Organic Light-Emitting Diodes (OLEDs) | Derivatives with appropriate chromophores could be used as emissive or host materials with reduced aggregation. |
| Homogeneous Catalysts | Immobilization of the spiro-ligand onto a soluble polymer support could create a recyclable catalyst system. |
Future Perspectives and Challenges in 2,5 Dioxa 8 Aza Spiro 3.5 Nonane Oxalate Research
Advancements in Asymmetric Synthesis of Spiro[3.5]nonane Systems
The synthesis of enantiomerically pure spiro compounds is a critical challenge due to the presence of a sterically demanding spirocyclic quaternary stereocenter. nih.gov Overcoming this hurdle is essential for the development of new therapeutics and functional materials. Recent progress in asymmetric catalysis offers promising avenues for the stereoselective construction of spiro[3.5]nonane systems.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of aza-spirocyclic compounds. researchgate.net Methodologies such as formal [3+2] cycloaddition reactions of isothiocyanates or isocyanides with cyclic compounds have been successfully developed. researchgate.net Chiral catalysts, including those derived from quinine (B1679958) and squaramide, have demonstrated high efficiency in promoting these transformations, leading to the formation of complex spiro-heterocycles with excellent diastereo- and enantioselectivity. nih.gov For instance, the asymmetric synthesis of spiro[chroman-3,3′-indolin]-2′-ones has been achieved with high stereocontrol using aminal-catalysis. rsc.org
Transition metal catalysis also plays a crucial role. Rhodium-catalyzed asymmetric domino conjugate addition reactions have been employed for the facile synthesis of chiral aza-spirocyclic indanones with high enantioselectivities. rsc.org Furthermore, phosphine-catalyzed [3 + 2] annulation reactions provide a concise route to functionalized spirocycles under mild conditions. acs.org The development of novel chiral ligands and catalytic systems will continue to be a primary focus, aiming to improve the efficiency and broaden the scope of these asymmetric transformations for the synthesis of diverse spiro[3.5]nonane scaffolds. A practical asymmetric synthesis of enantiopure spiro researchgate.netresearchgate.netnonane-1,6-dione, a key precursor for chiral ligands, has been reported, highlighting the importance of developing scalable routes to chiral building blocks. researchgate.net
| Catalytic System | Spirocyclic Product | Stereoselectivity | Reference |
| Chiral Squaramide | Spiro[indoline-3,2′-pyrrol]-2-ones | High diastereo- and enantioselectivity | researchgate.net |
| Rhodium/(R)-BINAP | Aza-spirocyclic indanones | 81%–98% ee | rsc.org |
| Chiral Phosphine | Spiro[oxathiazole-cyclopentenes] | up to 90% ee | acs.org |
| (R)-DPPOTMS/AcOH | Spiro[chroman-3,3′-indolin]-2′-ones | High diastereo- and enantioselectivities | rsc.org |
Exploration of Novel Reactivity and Unprecedented Transformations
While the synthesis of the 2,5-Dioxa-8-aza-spiro[3.5]nonane core has been described, for instance, through a multi-step process involving the cyclization of a chloroacetylated precursor followed by reduction and deprotection, the exploration of its reactivity remains a largely untapped area. google.com The inherent strain of the four-membered oxetane (B1205548) ring and the presence of the piperidine (B6355638) nitrogen suggest a rich and potentially unique chemical reactivity waiting to be discovered.
Future research will likely focus on leveraging the structural features of the 2,5-Dioxa-8-aza-spiro[3.5]nonane scaffold to achieve novel transformations. For example, ring-opening reactions of the oxetane moiety could provide access to functionalized piperidine derivatives that are otherwise difficult to synthesize. The nitrogen atom of the piperidine ring can be a site for various functionalizations, leading to a diverse library of compounds with potential biological activities. The development of novel aza-peptide aldehydes and ketones as protease inhibitors showcases the potential of incorporating aza-cycles into bioactive molecules. nih.gov
Furthermore, the strategic placement of functional groups on the spirocyclic core could enable unprecedented cascade reactions or rearrangements. The reaction of phenolic enaminone derivatives with hypervalent iodine reagents to form spiro cyclohexadienones provides an example of how intramolecular cyclizations can lead to complex spiro architectures. mdpi.com Investigating the behavior of 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate (B1200264) under various reaction conditions, including photochemical and electrochemical methods, could unveil new reaction pathways and lead to the synthesis of novel molecular scaffolds.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design
| AI Tool/Platform | Application in Synthesis | Potential Impact |
| Retrosynthesis Prediction Algorithms | Proposing novel synthetic routes to spirocycles | Reduced development time and cost |
| Reaction Outcome Prediction Models | Predicting yields and side products | Improved reaction efficiency and optimization |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions | Accelerated discovery of optimal synthetic protocols |
Sustainable and Green Chemistry Approaches for Spiro Compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate and other spiro compounds will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methods. This includes the use of renewable starting materials, the reduction of waste, and the avoidance of hazardous reagents and solvents.
The use of micellar reaction media, with water as the bulk solvent, has shown promise for the synthesis of aza-spiro compounds, reducing the reliance on volatile organic solvents. researchgate.net The development of catalytic reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key goal of green chemistry. Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) are used to quantify the "greenness" of a chemical process and will be crucial in evaluating and comparing different synthetic routes. wiley-vch.denih.govwhiterose.ac.ukresearchgate.net
Furthermore, the use of biocatalysis and flow chemistry can contribute to more sustainable synthetic processes. Enzymes can catalyze reactions with high selectivity under mild conditions, while continuous flow systems can offer improved safety, efficiency, and scalability. The application of these green chemistry principles will be essential for the environmentally responsible production of spiro compounds for various applications.
| Green Chemistry Metric | Description | Importance in Spiro Compound Synthesis |
| Atom Economy (AE) | A measure of the efficiency with which atoms in the reactants are incorporated into the desired product. | Encourages the design of reactions that minimize waste. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of reactants that ends up in the product. | Provides a more realistic measure of reaction efficiency than yield alone. |
| Process Mass Intensity (PMI) | The total mass of materials used (reactants, solvents, reagents) per unit mass of product. | Highlights opportunities to reduce solvent usage and overall waste. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-dioxa-8-azaspiro[3.5]nonane oxalate, and how can purity be ensured?
- Methodology : The compound can be synthesized via spirocyclic ring formation using oxalic acid as a counterion. Key steps include cyclization of precursor amines and ethers under controlled pH and temperature. Purity (>98%) is achieved through recrystallization in polar aprotic solvents (e.g., acetonitrile) and validated by HPLC with UV detection at 254 nm. Storage at 2–8°C in airtight, light-protected containers prevents degradation .
Q. Which spectroscopic techniques are critical for structural elucidation of this spirocyclic compound?
- Methodology :
- NMR : and NMR identify proton environments and carbon frameworks, with characteristic shifts for the spirocyclic oxygen/nitrogen atoms (e.g., δ 3.5–4.5 ppm for ether oxygens).
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 344.41 for CHNO) and fragmentation patterns.
- X-ray crystallography : Resolves spatial arrangement of the spirocenter and oxalate counterion .
Q. How should researchers handle and store this compound to maintain stability?
- Methodology : Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent oxidation. Avoid aqueous solutions unless buffered at pH 6–7. Use explosion-proof equipment in environments with volatile solvents (e.g., nonane) due to flammability risks .
Advanced Research Questions
Q. What pharmacological activities are associated with 2,5-dioxa-8-azaspiro[3.5]nonane derivatives, and how are receptor binding affinities measured?
- Methodology : Derivatives of similar spirocycles (e.g., 2,7-diazaspiro[3.5]nonane) exhibit sigma receptor (S1R/S2R) antagonism. Binding affinities (Ki) are quantified via radioligand displacement assays using -labeled ligands (e.g., -DTG). Functional antagonism is validated in vivo using mechanical allodynia models in rodents, with dose-response curves (e.g., ED at 10–20 mg/kg) .
Q. How can computational modeling predict the interaction of this spirocycle with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Focus on the spirocyclic core’s conformational flexibility and hydrogen bonding with residues in sigma receptor binding pockets (e.g., Glu172 in S1R). Density Functional Theory (DFT) calculates electron distribution to rationalize binding energy differences .
Q. How can discrepancies in binding affinity data between structurally similar spirocycles be resolved?
- Methodology :
- Structural Analysis : Compare X-ray/NMR data to identify steric/electronic variations (e.g., oxalate vs. hemioxalate counterions affecting solubility).
- Functional Assays : Use calcium flux or cAMP assays to differentiate agonist/antagonist profiles. For example, PRE-084 (S1R agonist) reverses antiallodynic effects, confirming antagonist mechanisms .
- Meta-Analysis : Pool data from multiple studies (e.g., Ki values from competitive binding assays) and apply statistical weighting to address outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
